molecular formula C16H24ClNO2 B13412521 Naxagolide-O-methyl Hydrochloride

Naxagolide-O-methyl Hydrochloride

Cat. No.: B13412521
M. Wt: 297.82 g/mol
InChI Key: KGOJXBIHHNCIDX-QNBGGDODSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naxagolide-O-methyl Hydrochloride involves several steps, starting from the appropriate precursorsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as hydrochloric acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reaction time to optimize the production efficiency and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Naxagolide-O-methyl Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield Naxagolide derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

Naxagolide-O-methyl Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naxagolide-O-methyl Hydrochloride involves its interaction with dopamine D2 receptors. As a dopamine agonist, it mimics the action of dopamine by binding to these receptors and activating them. This activation leads to a cascade of intracellular events that result in the modulation of neurotransmitter release and neuronal activity. The compound’s effects are mediated through the dopaminergic pathways in the brain, which are crucial for motor control and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naxagolide-O-methyl Hydrochloride is unique due to its specific role as an intermediate in the synthesis of Naxagolide Hydrochloride. Its chemical structure allows for targeted modifications that can enhance its pharmacological properties, making it a valuable compound in drug development and research .

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

(4aR,10bR)-9-methoxy-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazine;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-3-8-17-9-10-19-16-14-11-13(18-2)6-4-12(14)5-7-15(16)17;/h4,6,11,15-16H,3,5,7-10H2,1-2H3;1H/t15-,16-;/m1./s1

InChI Key

KGOJXBIHHNCIDX-QNBGGDODSA-N

Isomeric SMILES

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)OC.Cl

Canonical SMILES

CCCN1CCOC2C1CCC3=C2C=C(C=C3)OC.Cl

Origin of Product

United States

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